2-Methyl-1-phenylpentane-2,4-diol

Description

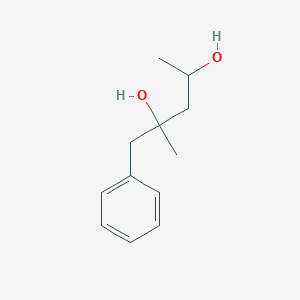

2-Methyl-1-phenylpentane-2,4-diol (C₁₂H₁₈O₂, molecular weight 194.27 g/mol) is a vicinal diol characterized by a phenyl group at position 1 and hydroxyl groups at positions 2 and 4 of a methyl-substituted pentane backbone . The phenyl group introduces aromaticity, influencing steric effects, electronic conjugation, and solubility compared to non-aromatic diols.

Properties

CAS No. |

89358-05-4 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methyl-1-phenylpentane-2,4-diol |

InChI |

InChI=1S/C12H18O2/c1-10(13)8-12(2,14)9-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3 |

InChI Key |

DYWXVYCXQJKOCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(CC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylpentane-2,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylpentane-2,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be further reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-Methyl-1-phenylpentane-2,4-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpentane-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The phenyl group may also participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

2-Methylpentane-2,4-diol

- Structure : Lacks the phenyl group; hydroxyls at positions 2 and 4 of a pentane chain with a methyl branch at position 2.

- Physical Properties :

- Reactivity: Forms boron complexes with Schiff bases, but reactions are slower than phenolic diols (e.g., 1,2-dihydroxybenzene) due to less reactive hydroxyl groups . Derivatives (e.g., dioxaphospholanes) decompose during distillation, indicating thermal instability .

- Key Difference : The absence of the phenyl group reduces molecular weight (C₆H₁₄O₂, ~134.18 g/mol) and lowers lipophilicity compared to the phenyl-substituted analog.

2-Methyl-4-phenylpentane-2,4-diol

- Structure : Phenyl group at position 4 instead of position 1 (isomer of the target compound).

- Physical Properties : Molecular weight 194.27 g/mol (identical to the target compound due to same formula) .

Comparison with Non-Aromatic Diols

1,2-Dihydroxybenzene (Catechol)

- Structure: Phenolic diol with hydroxyl groups on adjacent carbons of a benzene ring.

- Reactivity: Faster exchange reactions in boron complexation due to highly acidic phenolic hydroxyl groups (pKa ~9–10) . Forms stable electrolytes, unlike aliphatic diols like 2-methylpentane-2,4-diol, which yield non-electrolytes .

2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol)

- Structure : Two hydroxyl groups on a neopentane backbone.

- Physical Properties : Boiling point ~208°C; higher symmetry enhances crystallinity.

- Reactivity : Used in polymer synthesis due to steric protection of hydroxyls, contrasting with the less symmetric 2-Methyl-1-phenylpentane-2,4-diol .

Physicochemical Property Trends

Boiling Points and Solubility

- Aromatic vs. Aliphatic Diols : Introducing a phenyl group increases molecular weight and boiling point (e.g., this compound vs. 2-Methylpentane-2,4-diol (306°C)). However, exact data for the phenyl-substituted compound is unavailable.

- Hydrogen Bonding : Vicinal diols exhibit strong intermolecular hydrogen bonding, but the phenyl group may reduce water solubility compared to aliphatic diols like 2-Methyl-2,4-pentanediol.

Stability and Reactivity

- Thermal Stability : Aliphatic diol derivatives (e.g., dioxaphospholanes) decompose under distillation , whereas phenyl-substituted analogs might exhibit varied stability due to aromatic stabilization or increased steric hindrance.

- Complexation : The phenyl group could sterically hinder coordination in metal complexes compared to smaller diols like catechol.

Data Tables

Table 1. Comparative Physical Properties

Table 2. Functional Group Impact

Research Findings and Gaps

- Synthetic Routes : Evidence for this compound synthesis is sparse. Analogous methods for 2-methyl-4-phenylpentane-2,4-diol suggest possible pathways via Grignard or condensation reactions .

- Stability Studies : The decomposition of 2-methylpentane-2,4-diol derivatives highlights the need for stability assays on phenyl-substituted variants.

- Applications: Potential uses in polymer chemistry or as ligands in catalysis remain unexplored in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.